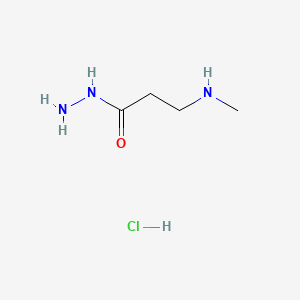
3-(Methylamino)propanehydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)propanehydrazide hydrochloride is an organic compound with the molecular formula C4H12ClN3O It is a derivative of hydrazide and is characterized by the presence of a methylamino group attached to a propanehydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)propanehydrazide hydrochloride typically involves the reaction of methylamine with propanehydrazide under controlled conditions. One common method involves the following steps:
Starting Materials: Methylamine and propanehydrazide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 25-30°C.
Procedure: Methylamine is added dropwise to a solution of propanehydrazide in water, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Automated Systems: Employing automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(Methylamino)propanehydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides or amines.
科学的研究の応用
3-(Methylamino)propanehydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic properties in treating certain medical conditions.
Industry
Polymer Production: Utilized in the production of specialty polymers.
Material Science: Applied in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 3-(Methylamino)propanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors and other regulatory proteins.
類似化合物との比較
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Methiopropamine: A stimulant with a similar amine group.
Dipivefrine: A prodrug of epinephrine with related chemical properties.
Uniqueness
3-(Methylamino)propanehydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C4H12ClN3O |
|---|---|
分子量 |
153.61 g/mol |
IUPAC名 |
3-(methylamino)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C4H11N3O.ClH/c1-6-3-2-4(8)7-5;/h6H,2-3,5H2,1H3,(H,7,8);1H |
InChIキー |
OCTUCVOVEAFRCB-UHFFFAOYSA-N |
正規SMILES |
CNCCC(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
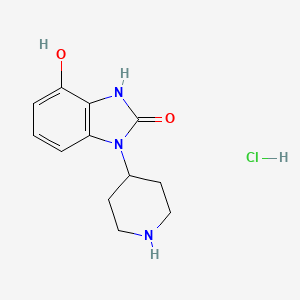
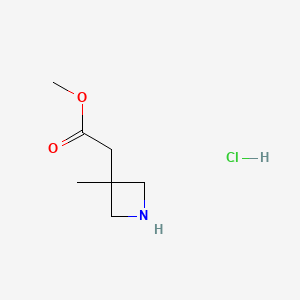
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
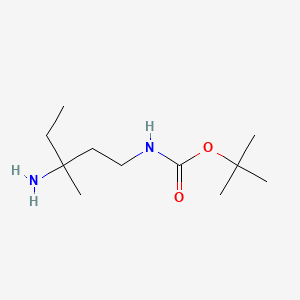
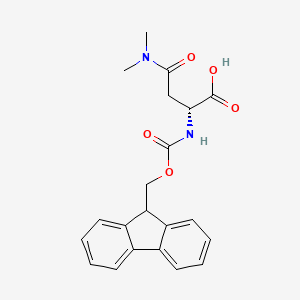
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
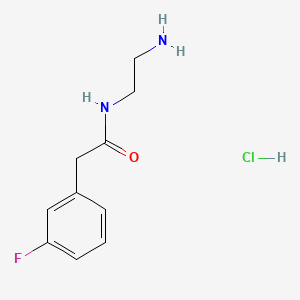
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
